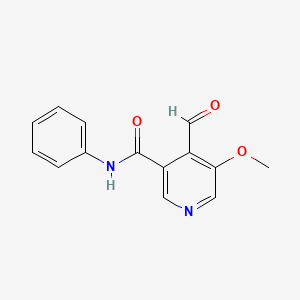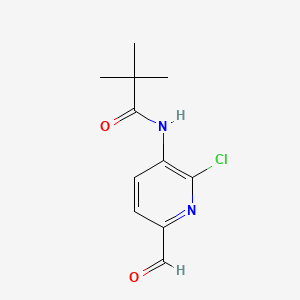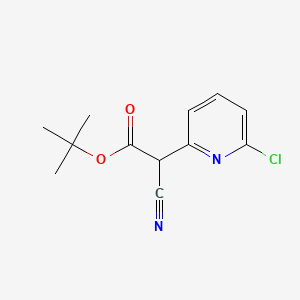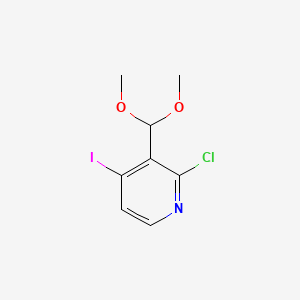
Ácido 2-(5-bromo-3-cloropiridin-2-il)acético
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromo-3-chloropyridin-2-yl)acetic acid is an organic compound with the molecular formula C7H5BrClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Aplicaciones Científicas De Investigación
2-(5-Bromo-3-chloropyridin-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a building block for bioactive molecules.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various biological targets
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions . This reaction involves the formation of a carbon-carbon bond between two different organic groups, one being electrophilic and the other nucleophilic .
Biochemical Pathways
Similar compounds have been involved in the suzuki–miyaura coupling reaction, which is a key process in organic synthesis .
Result of Action
Similar compounds have been known to exhibit various biological activities .
Action Environment
It’s worth noting that similar compounds have been used under mild and functional group tolerant reaction conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-3-chloropyridin-2-yl)acetic acid typically involves the halogenation of pyridine derivativesThe reaction conditions often involve the use of solvents like chloroform, dimethyl sulfoxide, or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Bromo-3-chloropyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted pyridine derivatives .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2-chloropyridine: Similar in structure but lacks the acetic acid group.
5-Bromo-2-chloropyridine: Another similar compound with different substitution patterns.
2-Chloropyridine-3-boronic acid: Contains a boronic acid group instead of the acetic acid group
Uniqueness
2-(5-Bromo-3-chloropyridin-2-yl)acetic acid is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, along with the acetic acid group.
Propiedades
IUPAC Name |
2-(5-bromo-3-chloropyridin-2-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c8-4-1-5(9)6(10-3-4)2-7(11)12/h1,3H,2H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJYAJLWCBXSAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,6-dichlorophenyl)isothiazolo[5,4-c]pyridin-3(2H)-one](/img/structure/B581289.png)


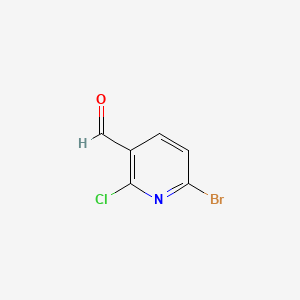

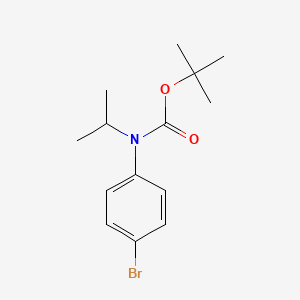
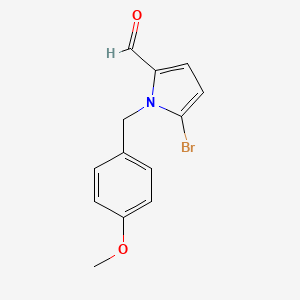
![2-Methylimidazo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B581299.png)
